N-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Description
N-(4-Ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by two distinct aryl substituents: a 4-ethoxyphenyl group attached to the triazole ring and a 4-methoxyphenylamino moiety at position 3. The compound’s structure integrates electron-donating alkoxy groups (ethoxy and methoxy), which may enhance solubility and influence intermolecular interactions such as hydrogen bonding or π-stacking.
Properties
Molecular Formula |
C18H19N5O3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-5-(4-methoxyanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H19N5O3/c1-3-26-15-10-6-13(7-11-15)20-18(24)16-17(22-23-21-16)19-12-4-8-14(25-2)9-5-12/h4-11H,3H2,1-2H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
FXOQWIUPSYZBPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction.
Formation of the Carboxamide Group: This step involves the reaction of the intermediate with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Materials Science: This compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs primarily differ in substituent types, positions, and functional groups. Below is a comparative analysis based on evidence from related triazole derivatives:
Key Observations
Substituent Effects on Bioactivity: Alkoxy groups (methoxy, ethoxy) improve solubility and modulate electronic properties, favoring interactions with hydrophobic enzyme pockets . Electron-withdrawing groups (e.g., Cl, CF₃) enhance metabolic stability but may reduce hydrogen-bonding capacity compared to amino/alkoxy substituents .
Positional Isomerism :
- Substitution at the para position (e.g., 4-ethoxyphenyl vs. 2-methoxyphenyl in ) minimizes steric hindrance and optimizes target engagement.
Synthetic Accessibility: The target compound likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for triazole synthesis . However, yields and purity may vary compared to analogs with simpler substituents (e.g., methyl groups) due to the complexity of introducing amino-aryl moieties .
Data Table: Comparative Physicochemical Properties
Biological Activity
Overview of Triazole Compounds
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They have gained significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The specific compound , N-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide, is a derivative of triazole that may exhibit similar pharmacological effects.
Anticancer Activity
Research has shown that triazole derivatives can inhibit the growth of various cancer cell lines. For instance, studies have indicated that certain triazoles interact with tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells. The presence of substituents like ethoxy and methoxy groups can enhance the lipophilicity and bioactivity of these compounds.
Antifungal Properties
Triazoles are widely used as antifungal agents. Compounds such as fluconazole and itraconazole are examples of triazoles that inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. The specific compound may exhibit similar antifungal activity depending on its structure and substituents.
The mechanism by which triazoles exert their biological effects often involves the inhibition of key enzymes or receptors. For example:
- Inhibition of Cytochrome P450 : Many triazoles inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.
- Interaction with DNA : Some derivatives may intercalate into DNA or inhibit topoisomerases, affecting DNA replication and transcription.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated various triazole derivatives for anticancer activity. The results demonstrated that compounds with electron-donating groups (like methoxy) showed enhanced cytotoxicity against breast cancer cell lines (MCF-7). The specific compound's structure suggests potential efficacy due to its unique substituents.
Study 2: Antifungal Activity
In a comparative study on antifungal agents, several triazole derivatives were tested against Candida albicans. The results indicated that compounds with similar structural motifs to the target compound exhibited significant antifungal activity at low concentrations.
Data Table: Biological Activities of Related Triazole Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
